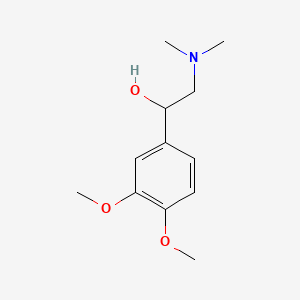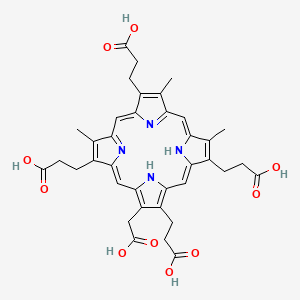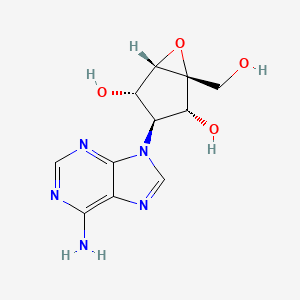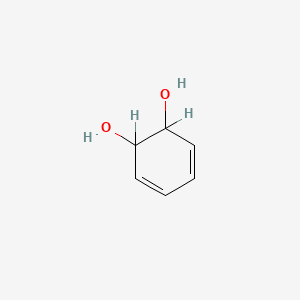
Macromerine
Übersicht
Beschreibung
Macromerine is a phenethylamine derivative . It was first identified from the cactus Coryphantha macromeris . It can also be found in C. runyonii, C. elephantidens, and other related members of the family Cactaceae .
Synthesis Analysis
The biosynthetic conversion of epinephrine to normacromerine in Coryphantha macromeris has been studied . Based on biochemical precedents, the postulated metabolic fate of normacromerine in the cactus was an enzymatic N-methylation to give macromerine .Molecular Structure Analysis
Macromerine is a phenethylamine derivative with the molecular formula C12H19NO3 . It is a close analogue of mescaline . The full chemical name of macromerine is 1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol .Physical And Chemical Properties Analysis
Macromerine has a molar mass of 225.288 g·mol−1 . Other physical and chemical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Wissenschaftliche Forschungsanwendungen
EEG and Behavioral Effects in Animals
A study conducted by Florio et al. (1972) explored the central effects of several substances including macromerine, focusing on EEG and behavioral changes in animals. They found that while amphetamine derivatives caused a mix of depression and excitation, macromerine only slightly influenced EEG and behavior. This indicates that macromerine's impact on the central nervous system is notably different from that of other compounds studied (Florio, Fuentes, Ziegler, & Longo, 1972).
Macromerine and Normacromerine Biosynthesis
Research by Keller (1979) investigated the biosynthesis of macromerine and normacromerine in Coryphantha macromeris, a type of cactus. They studied the conversion of epinephrine to normacromerine, identifying metanephrine as a potential intermediate. The study provided insights into the metabolic pathways within the cactus and highlighted the complex biosynthesis process of these compounds (Keller, 1979).
Chemical Compounds with Biological Activities
Biriș-Dorhoi et al. (2020) examined the use of marine macroalgae as a source of bioactive compounds. Their research underscores the potential of macroalgae in providing sustainable and functional ingredients for various industries, which might include compounds such as macromerine (Biriș-Dorhoi, Michiu, Pop, Rotar, Tofană, Pop, Socaci, & Fărcaș, 2020).
Macromer Synthesis and Applications
The synthesis and applications of macromers, including macromerine, have been extensively studied. Hawkins, Puleo, and Hilt (2011) investigated how the synthesis time of macromers affects the properties of the resulting poly(β-amino ester) degradable hydrogel. Their findings contribute to the understanding of how to manipulate macromer properties for biomedical applications (Hawkins, Puleo, & Hilt, 2011).
Macromolecules in Supramolecular Chemistry
Xue et al. (2012) discussed pillararenes, a class of macrocycles in supramolecular chemistry, which showcases the broader category of macromolecules, including macromerine. They emphasized the unique properties and the importance of these macrocycles in various scientific fields (Xue, Yang, Chi, Zhang, & Huang, 2012).
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIPYAQVBZPSSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894756 | |
| Record name | alpha-((Dimethylamino)methyl)-3,4-dimethoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Macromerine | |
CAS RN |
2970-95-8 | |
| Record name | α-[(Dimethylamino)methyl]-3,4-dimethoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2970-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Macromerine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002970958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-((Dimethylamino)methyl)-3,4-dimethoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MACROMERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2097PW32Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S,3S)-3-[[(2S)-1-(4-aminobutylamino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1210179.png)






